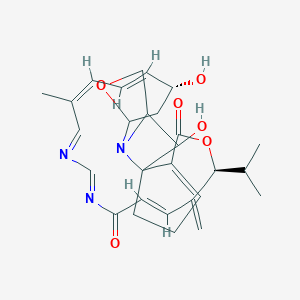

15-Dihydro-13,14-anhydrovirginiamycin M1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15-Dihydro-13,14-anhydrovirginiamycin M1 is a chemical compound with the molecular formula C28H35N3O6 and a molecular weight of 509.594 g/mol . It is a derivative of virginiamycin M1, which is a macrolide antibiotic produced by certain strains of Streptomyces bacteria . This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria .

Vorbereitungsmethoden

The synthesis of 15-Dihydro-13,14-anhydrovirginiamycin M1 involves several steps, starting from virginiamycin M1. The synthetic route typically includes the reduction of virginiamycin M1 to 15-dihydrovirginiamycin M1, followed by dehydration to form this compound . The reaction conditions often involve the use of reducing agents such as sodium borohydride and dehydrating agents like phosphorus oxychloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

15-Dihydro-13,14-anhydrovirginiamycin M1 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can further modify the structure of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

15-Dihydro-13,14-anhydrovirginiamycin M1 has a wide range of scientific research applications:

Wirkmechanismus

15-Dihydro-13,14-anhydrovirginiamycin M1 exerts its antibacterial effects by inhibiting peptide elongation during protein synthesis . It binds to the 50S ribosomal subunit and blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) and aminoacyl-tRNA . This action effectively halts bacterial protein synthesis, leading to the death of the bacterial cell . The compound acts synergistically with other antibiotics in the virginiamycin group to enhance its antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

15-Dihydro-13,14-anhydrovirginiamycin M1 is unique among its analogs due to its specific structural modifications. Similar compounds include:

13,14-anhydrovirginiamycin M1: Lacks the 15-dihydro modification.

13-desoxyvirginiamycin M1: Lacks the 13-hydroxy group.

L-156, 586 and L-156, 587: These are chemically converted analogs of virginiamycin M1 with different structural features.

These analogs exhibit varying degrees of antibacterial activity and specificity, with this compound showing unique properties that make it particularly effective against certain bacterial strains .

Eigenschaften

IUPAC Name |

(8S,10E,17Z,19E,21R)-21,27-dihydroxy-17-methyl-9-methylidene-8-propan-2-yl-7,24-dioxa-13,15,28-triazatetracyclo[21.4.1.01,5.026,28]octacosa-4,10,13,15,17,19-hexaene-6,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O6/c1-17(2)25-19(4)10-11-23(33)30-16-29-14-18(3)7-5-8-20(32)13-24-31-22(15-36-24)26(34)28(31)12-6-9-21(28)27(35)37-25/h5,7-11,14,16-17,20,22,24-26,32,34H,4,6,12-13,15H2,1-3H3/b8-5+,11-10+,18-7-,29-14?,30-16?/t20-,22?,24?,25-,26?,28?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJGTBIMDKTOQX-LZTSYFLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(CC2N3C(CO2)C(C34CCC=C4C(=O)OC(C(=C)C=CC(=O)N=CN=C1)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/C=C/[C@@H](CC2N3C(CO2)C(C34CCC=C4C(=O)O[C@H](C(=C)/C=C/C(=O)N=CN=C1)C(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118693-64-4 |

Source

|

| Record name | 15-Dihydro-13,14-anhydrovirginiamycin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118693644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.